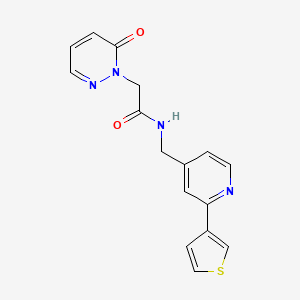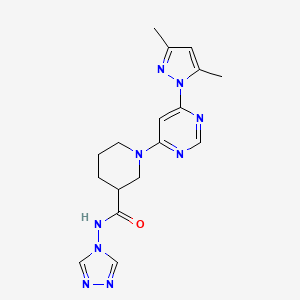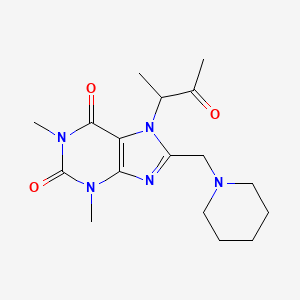
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. It is a potent and specific drug that has been extensively studied for its potential applications in various fields of scientific research.
作用機序
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 works by selectively blocking the adenosine A2A receptor, which is involved in various physiological processes, including neurotransmission, inflammation, and immune response. By blocking this receptor, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 can have various biochemical and physiological effects, depending on the specific application. For example, in studies related to Parkinson's disease, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been shown to improve motor function and reduce the loss of dopaminergic neurons. In studies related to cancer, 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 is its specificity and potency as an adenosine A2A receptor antagonist. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 is that it can have off-target effects at high concentrations, which can complicate the interpretation of results.
将来の方向性
There are many potential future directions for research involving 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261. One area of interest is the development of new drugs based on the structure of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 that may have improved pharmacokinetic properties or greater selectivity for specific receptors. Another area of interest is the use of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to fully understand the potential applications of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 in various fields of scientific research.
合成法
The synthesis of 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 involves several steps, starting with the reaction of 2,6-dichloropurine with methylamine to form 2,6-dichloro-7-methylpurine. This compound is then reacted with piperidine and sodium hydride to form 7-methyl-8-(piperidin-1-ylmethyl)purine. The final step involves the reaction of this compound with 3-oxobutan-2-yl chloride to form 1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261.
科学的研究の応用
1,3-Dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione 58261 has been extensively studied for its potential applications in various fields of scientific research. It has been used in studies related to neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
1,3-dimethyl-7-(3-oxobutan-2-yl)-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-11(12(2)23)22-13(10-21-8-6-5-7-9-21)18-15-14(22)16(24)20(4)17(25)19(15)3/h11H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMNLDRAYAZHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(1-methyl-2-oxopropyl)-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2531005.png)
![[4-ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B2531006.png)
![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)
![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)
![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)
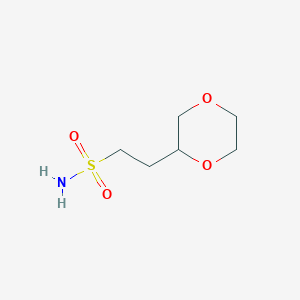

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)
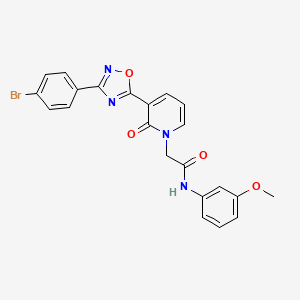
![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2531021.png)
